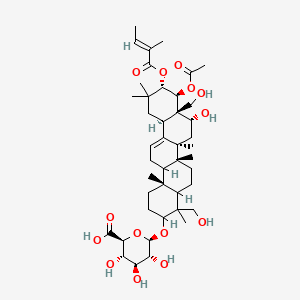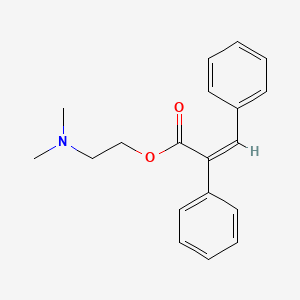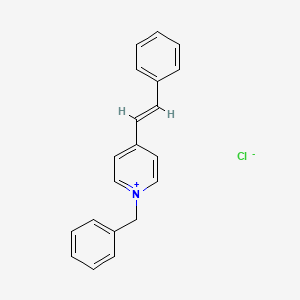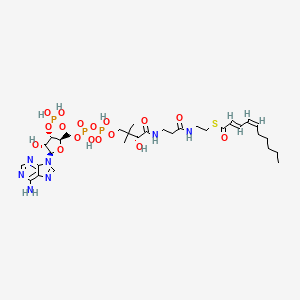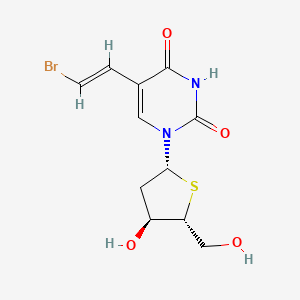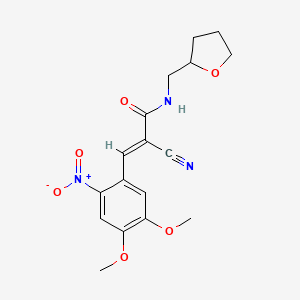
2-Cyano-3-(4,5-dimethoxy-2-nitro-phenyl)-N-(tetrahydro-furan-2-ylmethyl)-acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(2-oxolanylmethyl)-2-propenamide is a member of cinnamamides and a secondary carboxamide.
Aplicaciones Científicas De Investigación
Antitumor Activity
2-Cyanoacrylamides, such as the compound , have been investigated for their potential antitumor properties. A study demonstrated that similar compounds exhibit significant in vitro antitumor activity against HepG2 cell lines, indicating a potential role in cancer treatment (Fahim, Elshikh, & Darwish, 2019).
Enantioselective Synthesis
The compound's derivatives have been synthesized enantioselectively using marine and terrestrial fungi, suggesting applications in green chemistry and organic synthesis (Jimenez et al., 2019).
Corrosion Inhibition
Acrylamide derivatives, similar to the compound , have been studied for their effectiveness as corrosion inhibitors. This application is particularly relevant in protecting metals like copper from corrosion in acidic environments (Abu-Rayyan et al., 2022).
Molecular Structure Studies
The study of the molecular structure, bonding, and electronic properties of similar compounds provides valuable insights for various scientific applications, including material science and molecular engineering (Quiroga et al., 2010).
Antioxidant and Anti-inflammatory Activities
Some acrylamide derivatives have shown promising antioxidant and anti-inflammatory properties, indicating potential for pharmacological applications (Madhavi & Sreeramya, 2017).
Optoelectronic Properties
The optoelectronic properties of cyanoacrylic acid derivatives, which include compounds like the one , are essential for applications in dye-sensitized solar cells and as nonlinear optical materials (Fonkem et al., 2019).
Molecular Sensitizers in Solar Cells
Organic sensitizers, which can include cyanoacrylic acid derivatives, have been engineered for applications in solar cells, demonstrating high conversion efficiencies and significant potential in renewable energy technology (Kim et al., 2006).
Mechanofluorochromic Properties
The distinct optical properties of certain 2-cyano acrylamide derivatives have been explored, particularly in relation to their stacking modes, which could lead to applications in material sciences and sensor technology (Song et al., 2015).
Antibacterial Activities
Some derivatives of 2-cyanoacrylamides have been synthesized and evaluated for their antibacterial properties, suggesting potential uses in the development of new antimicrobial agents (Niwa et al., 2007).
Propiedades
Nombre del producto |
2-Cyano-3-(4,5-dimethoxy-2-nitro-phenyl)-N-(tetrahydro-furan-2-ylmethyl)-acrylamide |
|---|---|
Fórmula molecular |
C17H19N3O6 |
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C17H19N3O6/c1-24-15-7-11(14(20(22)23)8-16(15)25-2)6-12(9-18)17(21)19-10-13-4-3-5-26-13/h6-8,13H,3-5,10H2,1-2H3,(H,19,21)/b12-6+ |
Clave InChI |
HUSSABQFGBWBBS-WUXMJOGZSA-N |
SMILES isomérico |
COC1=C(C=C(C(=C1)/C=C(\C#N)/C(=O)NCC2CCCO2)[N+](=O)[O-])OC |
SMILES canónico |
COC1=C(C=C(C(=C1)C=C(C#N)C(=O)NCC2CCCO2)[N+](=O)[O-])OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



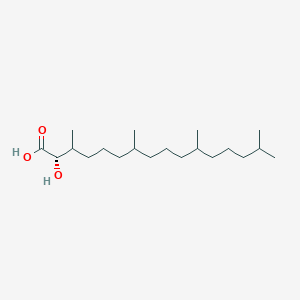
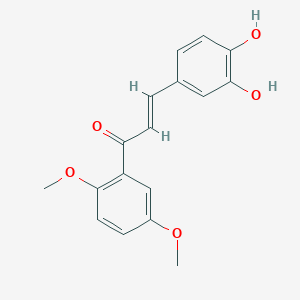
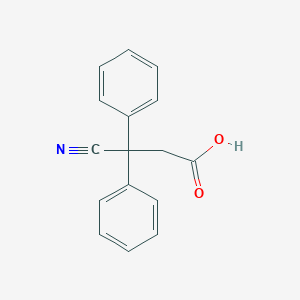
![acetic acid [(3S,5S,9S,14S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methyl-1-piperidin-1-iumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1236369.png)
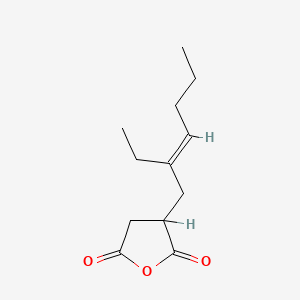
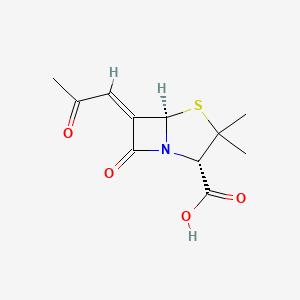
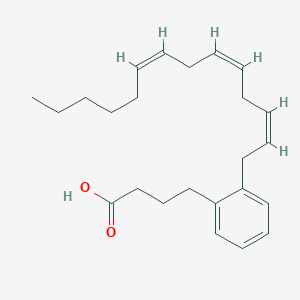
![(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1236379.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B1236380.png)
